4-Benzyl-5H-thiazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

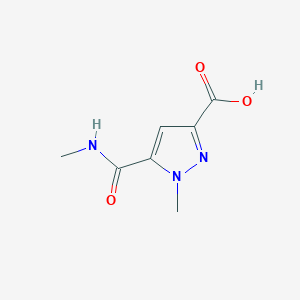

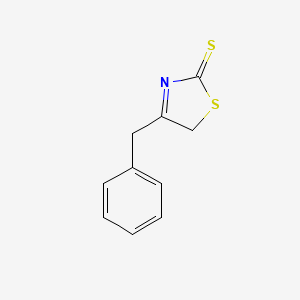

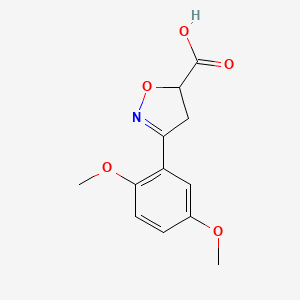

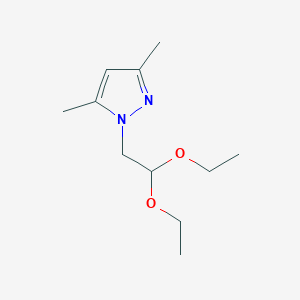

4-Benzyl-5H-thiazole-2-thione is a chemical compound with the molecular formula C10H9NS2 . It is a member of the thiazole family, which are organic five-aromatic ring compounds .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Benzyl-5H-thiazole-2-thione, often involves reactions with various chemical reagents . For instance, intramolecular cyclization with CS2 in alkaline media can result in oxadiazole-2-(3H)thiones, which can then be synthesized into 1,2,4-Triazolo-3-thiones with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 4-Benzyl-5H-thiazole-2-thione consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including 4-Benzyl-5H-thiazole-2-thione, have been found to exhibit a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also react with various chemical reagents to form different thiazole derivatives .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles have been found to exhibit antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be explored for similar applications.

Antifungal Activity

Thiazole compounds have demonstrated antifungal properties . This could be another potential area of application for “4-Benzyl-5H-thiazole-2-thione”.

Anti-inflammatory Properties

Thiazoles have been reported to exhibit anti-inflammatory properties . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be used in the treatment of inflammatory conditions.

Antitumor or Cytotoxic Properties

Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This indicates that “4-Benzyl-5H-thiazole-2-thione” could be investigated for its potential in cancer treatment.

Antiviral Properties

Thiazoles, such as Ritonavir, have been used as antiretroviral drugs . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be explored for antiviral applications.

Antioxidant Properties

Some thiazole derivatives have exhibited potent DPPH radical scavenging activity, suggesting their potential as antioxidants . This could be another potential application for “4-Benzyl-5H-thiazole-2-thione”.

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-5H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBSEFOGZJBCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649641 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5H-thiazole-2-thione | |

CAS RN |

889942-40-9 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)